4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo-

説明

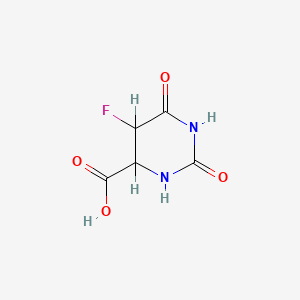

4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- is a fluorinated derivative of pyrimidinecarboxylic acid.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- typically involves the fluorination of orotic acid derivatives. One common method includes the reaction of orotic acid with fluorinating agents under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized for scalability and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications .

化学反応の分析

Types of Reactions: 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxy or amino derivatives.

科学的研究の応用

4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research explores its use as a potential therapeutic agent, particularly in the treatment of cancer and infectious diseases.

作用機序

The mechanism of action of 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.

類似化合物との比較

Orotic acid: A precursor in the synthesis of 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo-.

5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer treatment.

Fluoroorotic acid: Another fluorinated derivative with similar properties.

Uniqueness: 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties.

生物活性

4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- (CAS Number: 53305-80-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial effects and other pharmacological activities based on various research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 176.1026 g/mol

- IUPAC Name : 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

- Structure : The compound features a pyrimidine ring with a carboxylic acid group and fluorine substitution, which may influence its biological activity.

Antibacterial Activity

Research indicates that derivatives of pyrimidinecarboxylic acids exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study:

A study conducted by researchers synthesized various derivatives of pyrimidinecarboxylic acids and tested their antibacterial efficacy. The results indicated that compounds with specific substitutions exhibited potent activity against Staphylococcus aureus, with one derivative showing superior efficacy compared to established antibiotics like enoxacin .

Structure-Activity Relationship (SAR)

The biological activity of 4-pyrimidinecarboxylic acid derivatives is closely related to their structural features. Variations in substituents at different positions on the pyrimidine ring can significantly alter their potency. For example:

- Compounds with a fluorine atom at the 5-position demonstrated enhanced antibacterial activity.

- The introduction of bulky groups at the C-1 position was associated with increased potency against certain bacterial strains .

Pharmacological Potential

Beyond antibacterial properties, there is emerging evidence suggesting that 4-pyrimidinecarboxylic acid derivatives may have broader pharmacological applications:

- Antiviral Activity : Some studies hint at potential antiviral effects, although more research is needed to establish these claims.

- Anticancer Properties : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 176.1026 g/mol |

| Antibacterial Activity | Effective against S. aureus and E. coli |

| SAR Insights | Fluorination enhances activity; bulky groups increase potency |

特性

IUPAC Name |

5-fluoro-2,6-dioxo-1,3-diazinane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h1-2H,(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPUTJBHYWWLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(NC(=O)NC1=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967897 | |

| Record name | 5-Fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53305-80-9 | |

| Record name | 5-Fluorodihydroorotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053305809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-2,6-dihydroxy-4,5-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。